ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, a benzoyl group, and a sulfamoyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the benzoyl group, and the addition of the sulfamoyl group. Common reagents used in these reactions may include thioamides, acyl chlorides, and sulfonamides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or other aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate: can be compared to other thiazole-based compounds, such as thiazole-4-carboxylates or benzoylthiazoles.
Sulfamoyl derivatives: Compounds with similar sulfamoyl groups, such as sulfonamides or sulfamates.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, from synthetic chemistry to potential therapeutic uses.
Properties
IUPAC Name |
ethyl 2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O5S2/c1-4-31-20(28)18-15(2)25(3)21(32-18)24-19(27)16-7-9-17(10-8-16)33(29,30)26(13-5-11-22)14-6-12-23/h7-10H,4-6,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWBBRBSBQOEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.